6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride
Description
6-Bromo-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride is a heterocyclic compound featuring a triazolopyridine core substituted with a bromine atom at position 6 and a piperidinyl group at position 2. Its hydrochloride salt enhances solubility, facilitating biological testing .
Properties
Molecular Formula |
C11H14BrClN4 |
|---|---|
Molecular Weight |
317.61 g/mol |
IUPAC Name |
6-bromo-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridine;hydrochloride |
InChI |
InChI=1S/C11H13BrN4.ClH/c12-9-1-2-10-14-11(15-16(10)7-9)8-3-5-13-6-4-8;/h1-2,7-8,13H,3-6H2;1H |
InChI Key |
JTBJWHAJMIQKMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NN3C=C(C=CC3=N2)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized using a microwave-mediated, catalyst-free method involving enaminonitriles and benzohydrazides.
Piperidinyl Substitution: The piperidinyl group can be introduced via nucleophilic substitution reactions using piperidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.
Scientific Research Applications
6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It finds applications in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Core Heterocycle Variations
Oxazolo[4,5-b]pyridine Derivatives
Compounds such as 6-bromo-2-(4-piperidinylmethyl)oxazolo[4,5-b]pyridine (22) and 6-bromo-2-[2-(4-piperidinyl)ethyl]oxazolo[4,5-b]pyridine (23) () share bromine and piperidinyl substituents but differ in their heterocyclic core (oxazolo vs. triazolo). Key distinctions include:
- Spectral Data : The triazolo core in the target compound exhibits IR absorptions for C=N (~1600 cm⁻¹) and NH (~3373 cm⁻¹), while oxazolo analogs show O-C=N resonances at ~170 ppm in ¹³C NMR .
Triazoloquinazoline Derivatives
describes [1,2,4]triazolo[1,5-a]quinazolines with C=O (1670–1682 cm⁻¹) and C=S (1249–1268 cm⁻¹) groups. Compared to the target compound, these exhibit broader π-conjugation, influencing electronic properties and binding interactions in biological systems .
Substituent Modifications
Halogen Variations
Alkyl and Aryl Modifications
- 6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1554779-20-2, ): Methyl groups at positions 2 and 8 introduce steric hindrance, possibly reducing metabolic stability compared to the piperidinyl group .
- 6-Bromo-2-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1823259-61-5, ): Substituting piperidine with pyrrolidine shortens the aliphatic chain, affecting conformational flexibility and solubility .
Data Tables
Table 1: Physical and Spectral Properties
| Compound Name | Core Structure | Substituents | IR (cm⁻¹) | ¹³C NMR (δ, ppm) | Yield |
|---|---|---|---|---|---|
| Target Compound | Triazolo[1,5-a]pyridine | 6-Br, 2-piperidinyl | 1601 (C=N), 3373 (NH) | Not reported | Not reported |
| 6-Bromo-2-(4-piperidinylmethyl)oxazolo[4,5-b]pyridine (22) | Oxazolo[4,5-b]pyridine | 6-Br, 2-piperidinylmethyl | 1601 (C=N) | 170.8 (O-C=N) | 42% |
| 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine | Triazolo[1,5-a]pyridine | 6-Br, 2-Cl | Not reported | Not reported | Not reported |
Biological Activity
6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride (CAS No. 1214875-44-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This compound is characterized by its unique structural features, including a bromine atom and a piperidine moiety, which contribute to its interaction with various biological targets.
- Molecular Formula : C11H13BrN4
- Molecular Weight : 281.15 g/mol
- Structure : The compound consists of a triazolo-pyridine framework which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in immune regulation and cancer progression. Key mechanisms include:
- Inhibition of PD-1/PD-L1 Interaction : This compound has been identified as a potential inhibitor of the PD-1/PD-L1 pathway, which plays a crucial role in immune evasion by tumors. By blocking this interaction, the compound may enhance T-cell activity against cancer cells .
- Targeting JAK Kinases : Preliminary studies suggest that it may inhibit Janus kinases (JAK1 and JAK2), which are critical in cytokine signaling pathways that regulate immune responses .
Biological Activity Data
Recent studies have explored the biological activities of this compound across various assays. Below is a summary table of findings related to its biological activity:
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Inhibition of Tumor Growth :
- Immunomodulatory Effects :
- Comparative Analysis with Other Compounds :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
